4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile
CAS No.: 478081-56-0
Cat. No.: VC5062975
Molecular Formula: C19H13FN2OS2
Molecular Weight: 368.44
* For research use only. Not for human or veterinary use.
![4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile - 478081-56-0](/images/structure/VC5062975.png)
Specification
CAS No. | 478081-56-0 |
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Molecular Formula | C19H13FN2OS2 |
Molecular Weight | 368.44 |
IUPAC Name | 4-amino-5-benzoyl-2-[(3-fluorophenyl)methylsulfanyl]thiophene-3-carbonitrile |
Standard InChI | InChI=1S/C19H13FN2OS2/c20-14-8-4-5-12(9-14)11-24-19-15(10-21)16(22)18(25-19)17(23)13-6-2-1-3-7-13/h1-9H,11,22H2 |
Standard InChI Key | WELGMXCPZPEPRG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=CC(=CC=C3)F)C#N)N |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 4-amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile, reflects its multifunctional architecture:
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Thiophene core: A five-membered aromatic ring with sulfur at position 1.
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Amino group (-NH₂): Positioned at carbon 4, enabling hydrogen bonding and participation in electrophilic substitution reactions.
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Benzoyl group (C₆H₅CO-): Attached to carbon 5, introducing lipophilicity and π-π stacking capabilities.
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3-Fluorobenzyl sulfanyl group: A sulfur-linked 3-fluorobenzyl moiety at carbon 2, contributing to steric bulk and electronic effects.
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Carbonitrile group (-CN): At carbon 3, enhancing dipole interactions and metabolic stability .
Molecular Formula: C₂₀H₁₄FN₃OS₂
Molecular Weight: 395.48 g/mol
Key Structural Implications:
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The fluorobenzyl group increases electronegativity near the sulfur atom, potentially altering reactivity in cross-coupling reactions.
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The benzoyl and carbonitrile groups create a conjugated system, likely influencing UV-Vis absorption properties .
Synthetic Pathways and Reaction Optimization
Core Thiophene Formation via Gewald Reaction
The Gewald reaction, a two-component condensation between ketones, aldehydes, and malononitrile in the presence of sulfur, is widely used to synthesize 2-aminothiophenes . For example, 2-amino-5-methylthiophene-3-carbonitrile (CAS 138564-58-6) is synthesized via:
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Sulfur activation: Propionaldehyde reacts with sulfur and triethylamine in dimethylformamide (DMF) at 0–20°C .
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Cyclization: Malononitrile introduces the carbonitrile group, forming the thiophene ring .
Yield: 74–86% under optimized conditions .
For the target compound, analogous steps could be adapted:
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Thiophene core synthesis: Replace propionaldehyde with a benzoyl-substituted aldehyde to install the C5 benzoyl group.
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Functionalization:
Post-Functionalization Strategies
Physicochemical Properties and Computational Predictions
Solubility and Partition Coefficients
Using data from structurally similar compounds (e.g., CAS 138564-58-6) :
Property | Predicted Value | Method |
---|---|---|
LogP (octanol-water) | 3.2–3.8 | XLOGP3 |
Water Solubility | 0.01–0.1 mg/mL | ESOL |
TPSA | 95–110 Ų | SILICOS-IT |
Analysis:
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High LogP suggests significant lipophilicity, favoring membrane permeability but challenging aqueous solubility.
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Topological polar surface area (TPSA) >90 Ų indicates moderate blood-brain barrier permeability .
Spectroscopic Characteristics
IR Spectroscopy:
¹H NMR (Predicted):
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Aromatic protons: δ 7.2–8.1 ppm (benzoyl and fluorobenzyl groups).
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S-CH₂: δ 4.3–4.5 ppm (split due to adjacent fluorine).
Parameter | Prediction | Source |
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GI Absorption | High | SwissADME |
CYP450 Inhibition | Low risk | PreADMET |
hERG Inhibition | Moderate | pkCSM |
Antibiotic and Antiviral Applications
Thiophene derivatives exhibit broad-spectrum activity:
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Antibacterial: Disruption of cell wall synthesis (e.g., against Staphylococcus aureus).
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Antiviral: Inhibition of viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) .
Structure-Activity Relationship (SAR):
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The 3-fluorobenzyl group enhances target selectivity via halogen bonding.
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The benzoyl moiety improves pharmacokinetic stability by reducing first-pass metabolism .
Industrial and Research Applications
Materials Science
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Organic semiconductors: The conjugated thiophene core facilitates charge transport.
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Fluorescent probes: Amino and carbonitrile groups enable pH-sensitive emission .
Pharmaceutical Intermediates
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